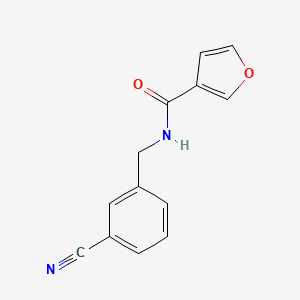

n-(3-Cyanobenzyl)furan-3-carboxamide

Description

Properties

Molecular Formula |

C13H10N2O2 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

N-[(3-cyanophenyl)methyl]furan-3-carboxamide |

InChI |

InChI=1S/C13H10N2O2/c14-7-10-2-1-3-11(6-10)8-15-13(16)12-4-5-17-9-12/h1-6,9H,8H2,(H,15,16) |

InChI Key |

MNYXYFQVIOYWGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CNC(=O)C2=COC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of n-(3-Cyanobenzyl)furan-3-carboxamide typically involves the reaction of 3-cyanobenzylamine with furan-3-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

n-(3-Cyanobenzyl)furan-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the furan ring, with various electrophiles and nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

n-(3-Cyanobenzyl)furan-3-carboxamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a model compound to study the competition between singlet oxygen and triplet chromophoric dissolved organic matter in photodegradation reactions.

Antiviral Research: Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses.

Environmental Chemistry: The compound is used to investigate the structure-reactivity relationships in photodegradation reactions involving reactive intermediates.

Mechanism of Action

The mechanism of action of n-(3-Cyanobenzyl)furan-3-carboxamide involves its interaction with molecular targets and pathways. For instance, in antiviral research, the compound’s derivatives have shown significant influence on the anti-influenza activity by interacting with viral proteins and inhibiting their function . The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Key Substituents and Their Impact:

N-[4-(Diethylamino)phenyl]-5-methyl-2-(5-methylisoxazol-3-yl)furan-3-carboxamide Substituents: Diethylaminophenyl (electron-donating), 5-methylisoxazole. Synthesis: Yield of 75% via HBTU/DIPEA-mediated coupling in DMF . Activity: Not explicitly reported, but the diethylamino group may enhance solubility or target affinity.

N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide Substituents: Thiophen-2-ylethyl (aromatic, sulfur-containing). Synthesis: Higher yield (93%) with extended reaction time (3 days) . Activity: Thiophene may improve lipophilicity or modulate enzyme interactions.

V-13–009920 (5-(4-chlorophenyl)-N-(4-(N-(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2-(trifluoromethyl)furan-3-carboxamide)

- Substituents : 4-Chlorophenyl, trifluoromethyl, thiadiazole-sulfamoyl.

- Activity : IC₅₀ of 4.0 µM against PrpC (2-methylcitrate synthase), attributed to the trifluoromethyl group’s electronegativity and steric effects .

2-Methyl-N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)furan-3-carboxamide

- Substituents : 2-Methyl furan, 4-(trifluoromethyl)benzyl-indazole.

- Activity : IC₅₀ of 0.2 µM against Fascin, a key actin-bundling protein in cancer metastasis. The indazole and trifluoromethyl groups likely enhance target binding .

This compound Substituents: 3-Cyanobenzyl. Hypothesized Activity: The cyano group’s electron-withdrawing nature may optimize π-π stacking or hydrogen bonding with target proteins, similar to trifluoromethyl or chlorophenyl groups in analogs .

Biological Activity

N-(3-Cyanobenzyl)furan-3-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), synthesis pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring and a carboxamide functional group, with a cyanobenzyl moiety at the nitrogen position. This unique structure contributes to its potential biological activities. The compound can be synthesized through various chemical transformations typical of carboxamides and furan derivatives, allowing for modifications that may enhance its efficacy against specific biological targets .

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. Notably, it has demonstrated inhibitory effects against various viral strains, including Influenza A H5N1 . Structure-activity relationship studies reveal that modifications to the furan ring and substituents on the carboxamide can significantly influence antiviral potency. For instance, certain substitutions enhance binding affinity to viral proteins, thereby inhibiting replication processes .

Table 1: Antiviral Activity of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,5-Dimethyl-N-(2-benzylthio)furan-3-carboxamide | Furan ring with thioether substitution | Antiviral against H5N1 influenza |

| N-(4-Nitrobenzyl)furan-3-carboxamide | Nitro substitution on benzyl group | Antiviral activity |

| N-(2-Fluorobenzyl)furan-3-carboxamide | Fluorine substitution enhancing lipophilicity | Potential anticancer properties |

This specificity in structure may lead to distinct biological profiles and therapeutic potentials not observed in other furan-carboxamide derivatives .

Anticancer Activity

In addition to its antiviral properties, this compound has shown promise in anticancer research. Studies suggest that compounds with similar structural features possess significant anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The precise mechanisms remain an area of active investigation.

Case Studies

One notable study focused on the synthesis and evaluation of various furan derivatives, including this compound. The results indicated that these compounds exhibited varying degrees of cytotoxicity against cancer cell lines, suggesting their potential as therapeutic agents. Further investigations into their mechanisms of action revealed interactions with key cellular pathways involved in cancer progression .

Molecular Docking Studies

Molecular docking studies have been employed to explore the binding affinity of this compound with viral proteins such as the M2 ion channel of the influenza A virus. These studies suggest a mechanism by which the compound inhibits viral replication by effectively binding to critical sites within these proteins .

Q & A

Q. Basic

- NMR : Analyze - and -NMR spectra for diagnostic peaks:

- Furan protons: δ 6.5–7.5 ppm (split due to coupling) .

- Cyanobenzyl CH: δ ~4.5–5.0 ppm (doublet for benzylic protons).

- Carbonyl (C=O): δ ~165–170 ppm in -NMR .

- IR : Confirm amide C=O stretch at ~1650–1680 cm and nitrile (C≡N) at ~2200–2260 cm .

Q. Advanced

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks. Monoclinic systems (e.g., space group ) with unit cell parameters ) provide precise bond angles and torsional strain data .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H] or [M+Na]) with <2 ppm error to confirm molecular formula.

What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?

Q. Advanced

- QSAR modeling : Use Genetic Algorithm-Multiple Linear Regression (GA-MLR) to correlate electronic (e.g., Hammett σ) and steric (e.g., Taft’s ) descriptors with bioactivity. For example, substituents at the furan 5-position (e.g., methyl, nitro) significantly modulate CK2 inhibition .

- Enzyme assays : Measure IC values using kinetic assays (e.g., DTNB-based thiol release for propionyl-CoA utilization ). Compare inhibition profiles with structurally related analogs (e.g., 2-trifluoromethyl derivatives) to identify pharmacophoric motifs .

How should contradictions in bioactivity data across studies be addressed?

Q. Advanced

- Assay variability : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C). For in vivo studies (e.g., antidepressant activity in mice ), control strain/genetic background and dosing regimens.

- Data normalization : Use internal controls (e.g., reference inhibitors) to calibrate inter-laboratory variability. Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to resolve discrepancies in IC values .

What computational tools are recommended for predicting physicochemical properties and metabolic stability?

Q. Advanced

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (target ~2–3 for CNS penetration), aqueous solubility, and CYP450 metabolism. The 3-cyanobenzyl group may reduce metabolic clearance compared to unsubstituted analogs .

- Molecular docking : Simulate binding to target proteins (e.g., CK2 or PrpC ) using AutoDock Vina. Focus on hydrogen bonds between the carboxamide and catalytic residues (e.g., Lys68 in CK2 ).

How can crystallization conditions be optimized for X-ray studies of this compound?

Q. Advanced

- Solvent screening : Test mixtures of DMSO/water, chloroform/methanol, or ethyl acetate/n-hexane. Slow evaporation at 4°C often yields single crystals.

- Cryoprotection : For data collection at 100 K, use glycerol or Paratone-N oil to prevent ice formation. Refinement with SHELXL (R < 0.05) ensures accurate hydrogen-bond geometry (e.g., N–H···O distances ~2.8–3.0 Å ).

What in vivo models are suitable for evaluating the pharmacological effects of this compound?

Q. Advanced

- Rodent models : For neuroactive or metabolic effects, use:

- Tail suspension test (TST) or forced swim test (FST) for antidepressant activity .

- High-fat diet-induced hyperlipidemia models to assess lipid-lowering effects (monitor via serum triglycerides/cholesterol ).

- Dosing : Administer orally (10–50 mg/kg) with vehicle (e.g., 0.5% methylcellulose). Collect plasma/tissues at 1, 3, 6, 12 h for PK/PD analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.